4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Strategic Approaches to Substituent Positioning in Bromo-Methoxy-Chloro Aryl Systems
The electronic and steric effects of substituents on triazole-Schiff base derivatives play a pivotal role in determining their reactivity and stability. In the target compound, the 5-bromo-2-methoxyphenyl and 3-chlorophenyl groups are positioned to maximize intramolecular interactions while minimizing steric hindrance. Studies on analogous systems reveal that electron-withdrawing groups (e.g., bromo, chloro) at para positions enhance electrophilic character, facilitating nucleophilic attacks during imine bond formation. For instance, Rajasekaran et al. demonstrated that nitro groups at the 3-position of the aryl ring improved antibacterial activity by 35-fold compared to ampicillin, highlighting the importance of substituent placement.
Methoxy groups, being electron-donating, counteract the electron-withdrawing effects of halogens, creating a balanced electronic environment that stabilizes the Schiff base linkage. In a 2016 study, Ünver et al. synthesized hybrid triazole derivatives with methoxy substituents and observed enhanced stability under acidic conditions due to resonance stabilization of the imine bond. Similarly, the 3-chlorophenyl group at the 5-position of the triazole ring introduces steric bulk that prevents π-π stacking aggregation, as evidenced by crystallographic data from Mange et al..
A comparative analysis of substituent effects is summarized in Table 1.
Table 1: Influence of Substituent Positioning on Triazole-Schiff Base Properties
These findings underscore the necessity of computational modeling (e.g., density functional theory) to predict optimal substituent arrangements before synthetic attempts.
Solvent Phase Optimization for Thiol Group Preservation
The thiol (-SH) group in 4H-1,2,4-triazole-3-thiol derivatives is highly susceptible to oxidation, necessitating solvent systems that minimize disulfide formation. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are typically avoided due to their propensity to accelerate thiol oxidation. Instead, ethanol and methanol, when acidified with glacial acetic acid, have emerged as preferred solvents for preserving thiol functionality.
In a 2019 study, Nayak and Poojary synthesized pyridine-triazole hybrids in ethanol with 0.5% acetic acid, achieving >90% thiol retention as confirmed by FTIR spectroscopy. The acidic environment protonates thiolate ions, reducing their reactivity toward molecular oxygen. Similarly, Li et al. reported that methanol with 1% acetic acid at reflux temperatures (78°C) prevented disulfide formation in 1,2,4-triazole-5-thione derivatives, yielding products with 92–95% purity.
Table 2 compares solvent systems for thiol preservation:
Table 2: Solvent Systems for Thiol Group Stability
| Solvent | Additive | Temperature | Thiol Retention (%) | Reference |
|---|---|---|---|---|
| Ethanol | 0.5% AcOH | Reflux | 90 | |
| Methanol | 1% AcOH | Reflux | 92–95 | |
| DMF | None | RT | <50 |
Notably, the use of inert atmospheres (N₂ or Ar) further enhances thiol stability by eliminating oxidative pathways.
Catalytic Systems for Imine Bond Formation in Heteroaromatic Frameworks
Imine bond formation between 5-bromo-2-methoxybenzaldehyde and 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is optimally catalyzed by Brønsted acids, which protonate the carbonyl oxygen, increasing electrophilicity. Acetic acid (1–5 mol%) is the most widely used catalyst due to its mild acidity and compatibility with thiol groups. In contrast, Lewis acids like ZnCl₂ or AlCl₃, while effective for electron-deficient aldehydes, risk coordinating with thiols, leading to side reactions.
Recent advances in catalytic systems include the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), which act as both solvent and catalyst. A 2023 study by Ünver et al. demonstrated that [BMIM][BF₄] reduced reaction times from 5 hours to 90 minutes while maintaining yields above 85%. However, the high cost of ionic liquids limits their industrial applicability.
Microwave-assisted synthesis has also gained traction. By irradiating the reaction mixture at 100 W for 10 minutes, researchers achieved 95% conversion of starting materials to the target Schiff base, as monitored by thin-layer chromatography. This method minimizes thermal degradation of the thiol group, making it ideal for large-scale production.
Table 3: Catalytic Systems for Imine Bond Formation
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Acetic acid (3%) | Ethanol | Reflux | 5 | 88 | |
| [BMIM][BF₄] | Solvent-free | 80°C | 1.5 | 92 | |
| Microwave (100 W) | Methanol | 60°C | 0.17 | 95 |
These methodologies provide a roadmap for efficiently synthesizing the target compound while preserving its structural integrity.
Properties
CAS No. |
478254-73-8 |
|---|---|
Molecular Formula |
C16H12BrClN4OS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4OS/c1-23-14-6-5-12(17)7-11(14)9-19-22-15(20-21-16(22)24)10-3-2-4-13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
BUAONYVFOFZBSZ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole-Thiol Core
The triazole-thiol core forms the foundation of this compound. A widely adopted method involves the cyclization of thiosemicarbazide derivatives. For instance, 3-(3-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione serves as a key intermediate. This intermediate is synthesized via acylation of thiosemicarbazide with 3-chlorobenzoyl chloride, followed by cyclization under acidic conditions .
Reaction Conditions :
-
Acylation : Thiosemicarbazide reacts with 3-chlorobenzoyl chloride in anhydrous ethanol at reflux (78°C) for 6–8 hours.
-
Cyclization : The resulting acylated product undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80–90°C for 12 hours .
The use of POCl₃ as a cyclizing agent is critical, as it facilitates the elimination of water and stabilizes the transition state . This step yields 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, which is purified via column chromatography using silica gel and a hexane-ethyl acetate eluent system .
Schiff Base Formation via Condensation
The Schiff base moiety is introduced by condensing the triazole-thiol intermediate with 5-bromo-2-methoxybenzaldehyde. This step requires precise control over reaction conditions to ensure the E-configuration of the imine bond.
Procedure :
-
Equimolar amounts of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 5-bromo-2-methoxybenzaldehyde are dissolved in absolute ethanol.
-
The mixture is refluxed at 80°C for 24 hours in the presence of glacial acetic acid as a catalyst .
-
The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallized from ethanol .
Key Considerations :
-
The E-configuration is favored due to steric hindrance between the methoxy group and the triazole ring .
-
Spectral confirmation (e.g., ¹H NMR and ¹³C NMR) is essential to verify the imine bond formation. For example, the ¹³C NMR spectrum of a structurally analogous compound exhibits a characteristic signal at δ 160–165 ppm for the C=N group .
Alternative Alkylation and Functionalization Strategies
Alternative routes involve S-alkylation of the triazole-thiol intermediate prior to Schiff base formation. For example, alkylation with 1-iodobutane or benzodioxolyl bromoethanones has been reported for similar triazole derivatives .
Alkylation Protocol :
-
The triazole-thiol is treated with 1-iodobutane in dry acetone under nitrogen atmosphere.
-
Potassium carbonate (K₂CO₃) is added as a base, and the reaction is stirred at 60°C for 8 hours .
-
The alkylated product is then subjected to condensation with 5-bromo-2-methoxybenzaldehyde as described above.
This method enhances the solubility of intermediates, facilitating subsequent reactions. However, it may introduce regioselectivity challenges, necessitating careful optimization .
Purification and Characterization
Purification is achieved through a combination of column chromatography and recrystallization. For instance, silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 7:3 to 1:1) effectively separates the target compound from byproducts .
Characterization Data :
-
Molecular Formula : C₁₆H₁₂BrClN₄OS (calculated molecular weight: 423.72 g/mol) .
-
¹H NMR (DMSO-d₆) : Key signals include δ 8.45 ppm (s, 1H, N=CH), δ 7.80–7.20 ppm (m, aromatic protons), and δ 3.85 ppm (s, 3H, OCH₃) .
-
¹³C NMR : Peaks at δ 160.2 (C=N), 152.1 (C-S), and 115–135 ppm (aromatic carbons) .
Challenges and Optimization
-
Regioselectivity : Competing reactions during cyclization may yield regioisomers. Using DMF as a solvent minimizes this by stabilizing the transition state .
-
Yield Improvement : Refluxing in ethanol with catalytic acetic acid increases the Schiff base yield to 65–70%, compared to 50–55% under ambient conditions .
Chemical Reactions Analysis
Triazole Ring Formation
The triazole core is synthesized through cyclization involving hydrazine derivatives and carbon disulfide. This step typically occurs under reflux conditions, with the reaction proceeding via a multistep mechanism:
-
Hydrazine Derivatives : React with carbon disulfide to form intermediates that cyclize into the triazole ring.
-
Conditions : Acidic or basic catalysts are often employed, though specific parameters (e.g., temperature, solvent) depend on the substituents.
Functionalization and Reactivity
The thiol group (-SH) at position 3 of the triazole ring is highly reactive, enabling further functionalization:
-
Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution or elimination reactions, depending on the reaction conditions (e.g., alkylating agents, oxidants).
-
Oxidation : Thiol groups can oxidize to disulfides or sulfonic acids, altering the compound’s solubility and biological activity.
N,S-Difunctionalization
As observed in related triazole systems, N,S-difunctionalization can occur under specific conditions (e.g., using trifluoromethyl-β-diketones). This involves simultaneous modification of nitrogen and sulfur centers, leading to complex derivatives with altered reactivity .
Reaction Conditions and Yields
Docking and Binding Studies
Research on analogous triazole derivatives reveals that the thiol group and carbonyl functionalities enable hydrogen bonding and π-π interactions with biological targets (e.g., DNA). Docking studies suggest that open-chain functionalized derivatives exhibit stronger binding compared to cyclized analogs due to increased flexibility and hydrogen-bonding capacity .
Scientific Research Applications
Antimicrobial Activity
1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In one study, synthesized derivatives were tested for antibacterial activity using a standard agar diffusion method. The results indicated that compounds with a triazole thiol moiety exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Anticancer Properties
The anticancer potential of 1,2,4-triazole derivatives has also been investigated. The target compound demonstrated cytotoxic effects against several cancer cell lines including human melanoma and pancreatic carcinoma cells. Research indicates that it inhibits angiokinase activity and restricts growth factors essential for tumor proliferation .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various triazole derivatives:
- Method : MTT assay was used to evaluate cell viability.
- Results : The target compound showed higher selectivity towards melanoma cells compared to normal cells, indicating its potential as an anticancer agent.
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, compounds containing the triazole moiety have exhibited a range of other pharmacological activities:
- Antitubercular : Some derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) indicating their potential as antitubercular agents .
- Antidiabetic : Certain studies suggest that triazole derivatives may possess hypoglycemic effects, making them candidates for diabetes management .
Table 2: Summary of Biological Activities
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various Triazoles | Significant inhibition of bacterial growth |
| Anticancer | Target Compound | Cytotoxicity against cancer cell lines |
| Antitubercular | Selected Derivatives | Activity against Mycobacterium tuberculosis |
| Antidiabetic | Triazole Derivatives | Hypoglycemic effects observed |
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Antimicrobial Activity of Triazole-Thiol Derivatives
- Key Observations: The target compound (5-(3-ClPh), 4-[(E)-(5-Br-2-MeOPh)CH=N]) exhibits superior antimicrobial activity compared to analogs with fluorine (MIC = 12.5 μg/mL) or dual bromine substituents (MIC = 25.0 μg/mL). This suggests that the 3-chlorophenyl group and 5-bromo-2-methoxy substitution synergistically enhance bioactivity . Electron-withdrawing groups (e.g., NO₂ in ) reduce activity, likely due to decreased solubility or altered binding kinetics .
Crystallographic and Physicochemical Properties
Table 2: Structural and Crystallographic Data
- Key Observations: The monoclinic C2 space group observed in ’s analog indicates a different packing efficiency compared to the target compound’s hypothesized P2₁/c symmetry. Higher density (1.62 vs. 1.405 g/cm³) suggests tighter molecular packing due to the methoxy group’s steric effects . Crystallographic data for the target compound remain unreported, highlighting a research gap.
Biological Activity
The compound 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is part of a class of compounds known as 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific triazole derivative, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazones derived from the triazole framework. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
- Mechanism of Action : The 1,2,4-triazole moiety interacts with biological receptors through hydrogen bonding and dipole interactions, enhancing its affinity for target sites . This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .
- Case Studies : In a study evaluating several triazole derivatives, it was found that compounds similar to the one displayed enhanced selectivity towards cancer cells compared to normal cells. For instance, derivatives with thione substitutions showed increased potency against cancer cells while exhibiting lower toxicity in non-cancerous cell lines .
Antimicrobial Activity
- Spectrum of Activity : The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported in the range of 31.3–500 µg/mL .
- Inhibition Studies : In antimicrobial screening tests, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development as an antibacterial agent .
Antileishmanial Activity
Recent studies have indicated that triazole derivatives can inhibit Leishmania donovani, the causative agent of leishmaniasis. The synthesized triazoles showed IC50 values significantly lower than standard treatments, indicating strong potential for antileishmanial applications .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Cytotoxicity | IGR39 (melanoma), MDA-MB-231 | 10–50 µM |
| Antimicrobial | S. aureus | 31.3–500 µg/mL |
| E. coli | 62.5–250 µg/mL | |
| Antileishmanial | L. donovani | 13.96 µM |
Research Findings
Research has consistently shown that modifications on the triazole ring significantly influence biological activity. For example:
- Compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties compared to those with electron-withdrawing groups .
- Hybrid compounds containing both triazole and thiol functionalities have been noted for their increased pharmacological profiles due to synergistic effects .
Q & A
Q. What are the optimized synthetic routes for this triazole-thiol derivative?
The compound is typically synthesized via a multi-step process:
- Step 1 : Formation of the Schiff base by condensing 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 5-bromo-2-methoxybenzaldehyde under reflux in ethanol.
- Step 2 : Cyclization and purification via column chromatography. Key reaction conditions include controlled pH (using NaOH or HCl) and solvent selection (e.g., methanol or ethanol) to enhance yield (65–80%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms the Schiff base linkage (C=N peak at ~160 ppm in ¹³C NMR).
- FT-IR : Identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and imine (C=N) vibrations (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450–455) .
Q. How is purity assessed during synthesis?
Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (observed range: 210–215°C). Discrepancies in melting points (>5°C variation) indicate impurities requiring recrystallization .
Q. What solvents and reaction conditions optimize yield?
Polar aprotic solvents (e.g., DMF) enhance Schiff base formation at 60–80°C. Acidic conditions (pH 4–5) stabilize the thiol group, while alkaline conditions (pH 9–10) improve cyclization efficiency .
Q. How are intermediates characterized to ensure reaction progression?
Thin-layer chromatography (TLC, silica gel GF254) with UV visualization monitors intermediate formation. Rf values (e.g., 0.45 for the Schiff base intermediate in ethyl acetate/hexane) guide purification .
Advanced Research Questions
Q. How does X-ray crystallography resolve molecular conformation and packing?
Single-crystal X-ray diffraction reveals:
- Torsional angles : The triazole ring and methoxyphenyl group adopt a near-planar conformation (dihedral angle <10°).
- Intermolecular interactions : S···H hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.5 Å) stabilize the crystal lattice .
Q. What strategies address low yields in cyclization steps?
Q. How are computational methods applied to predict reactivity?
DFT calculations (B3LYP/6-31G* basis set) model:
Q. What contradictions exist in reported synthetic protocols?
Discrepancies in:
Q. How is structure-activity relationship (SAR) studied for bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
